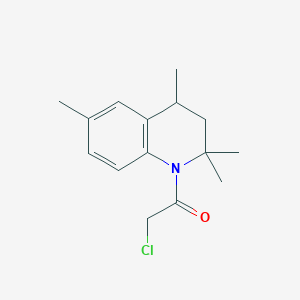

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Descripción

Chemical Classification and Significance

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone belongs to the class of halogenated ketones, specifically featuring a chloroacetyl functional group attached to a highly substituted dihydroquinoline ring system. The compound exhibits a molecular formula of C₁₅H₂₀ClNO with a molecular weight of 265.78 grams per mole, representing a substantial organic molecule with multiple functional groups that contribute to its chemical versatility. The classification of this compound as a halogenated ketone stems from the presence of both a chlorine atom and a ketone functional group within its molecular structure, while its categorization as a quinoline derivative results from the characteristic bicyclic nitrogen-containing aromatic system that forms the core of its molecular framework.

The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System representation: CC1=CC2=C(N(C(CCl)=O)C(C)(C)CC2C)C=C1. This notation reveals the presence of multiple methyl substituents on the dihydroquinoline ring system, specifically at the 2,2,4,6-positions, which significantly influences the compound's steric and electronic properties. The tetramethyl substitution pattern creates a highly hindered molecular environment that affects both the compound's reactivity and its potential interactions with biological or chemical targets. The chloroacetyl moiety attached to the nitrogen atom of the quinoline system introduces additional reactivity through the electrophilic chlorine atom, making this compound particularly interesting for nucleophilic substitution reactions and potential synthetic transformations.

The significance of this compound extends beyond its structural novelty to encompass its potential utility in various research applications. Quinoline derivatives are renowned for their diverse biological activities and chemical properties, ranging from antimicrobial and antimalarial effects to applications in materials science and organic synthesis. The specific structural features of this compound, particularly the combination of the halogenated ketone functionality with the heavily substituted quinoline core, create opportunities for unique chemical transformations and potential applications in specialized synthetic chemistry contexts.

Historical Context in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of compounds like this compound. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called this compound leukol, meaning "white oil" in Greek. This groundbreaking discovery marked the beginning of a rich tradition of quinoline chemistry that has continued to evolve and expand for nearly two centuries. Coal tar remained the principal commercial source of quinoline for many decades following Runge's initial isolation, establishing the foundation for the industrial production and study of quinoline derivatives.

The early development of quinoline chemistry was further advanced by French chemist Charles Gerhardt, who in 1842 obtained a compound through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide. Gerhardt named his compound Chinoilin or Chinolein, and initially, the compounds isolated by Runge and Gerhardt appeared to be distinct isomers due to their different chemical behaviors. However, German chemist August Hoffmann eventually recognized that these apparent differences were due to the presence of contaminants, and that both compounds were actually identical quinoline molecules. This historical episode illustrates the challenges faced by early organic chemists in purification and characterization, as well as the importance of rigorous analytical methods in establishing chemical identity.

Throughout the late nineteenth and early twentieth centuries, quinoline chemistry expanded rapidly as researchers developed new synthetic methods and discovered the remarkable biological activities of quinoline derivatives. The synthesis of quinolines became a major focus of organic chemistry research, leading to the development of several classical synthetic approaches including the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline. This reaction, named after Czech chemist Zdenko Hans Skraup, became one of the most important methods for quinoline synthesis and demonstrated the potential for creating complex nitrogen heterocycles through multi-component reactions.

The historical significance of quinoline chemistry is perhaps most dramatically illustrated by the discovery and development of quinine as an antimalarial agent. Quinine, a naturally occurring quinoline alkaloid found in the bark of cinchona trees, became one of the most important pharmaceutical compounds of the nineteenth and early twentieth centuries, saving countless lives through its antimalarial properties. The success of quinine as a therapeutic agent spurred extensive research into synthetic quinoline derivatives, leading to the development of chloroquine, primaquine, and other synthetic antimalarial drugs that have played crucial roles in global health efforts.

General Applications of Dihydroquinoline Derivatives

Dihydroquinoline derivatives represent a particularly important subclass of quinoline compounds that have garnered significant attention in both academic research and industrial applications. These compounds, characterized by the partial saturation of the quinoline ring system, exhibit unique properties that distinguish them from their fully aromatic quinoline counterparts. The reduced nature of the dihydroquinoline system often results in enhanced flexibility and altered electronic properties, which can translate into different biological activities and chemical reactivities compared to fully aromatic quinoline derivatives.

One of the most significant applications of dihydroquinoline derivatives lies in their antioxidant properties. Research has demonstrated that certain dihydroquinoline compounds exhibit potent antioxidant activity, making them valuable for applications in both biological systems and industrial processes. Patent literature from the 1970s describes novel condensation products of aldehydes and tri- or tetramethyl-1,2-dihydroquinolines that possess significant antioxidant activity. These compounds are characterized as nontoxic agents that exert their protective effects both in living organisms and in inanimate objects, making them suitable for use in the chemical and food industries as well as for therapeutic purposes.

The antioxidant properties of dihydroquinoline derivatives have found particular applications in the stabilization of foodstuffs and industrial materials. These compounds are especially valuable in stabilizing meat and fish meal products, as well as other food industry products that are susceptible to oxidative degradation. The ability of dihydroquinoline derivatives to function as effective antioxidants while maintaining low toxicity profiles makes them attractive alternatives to synthetic antioxidants that may raise safety concerns in food applications. Additionally, these compounds have shown utility in the rubber and plastic industries, where they serve as stabilizers that protect polymeric materials against oxidative damage while maintaining compatibility with the base materials.

Recent research has expanded the understanding of dihydroquinoline applications to include their potential as biodiesel additives. Studies investigating heterocyclic dihydroquinolinone derivatives as potential additives to enhance the oxidative stability of diesel-biodiesel blends have shown promising results. Comprehensive structural and computational analyses using density functional theory have revealed that these compounds possess reactivity characteristics that make them suitable candidates for fuel additive applications. The supramolecular arrangements of these molecules are stabilized by weak molecular interactions such as carbon-hydrogen to oxygen and carbon-hydrogen to pi bonds, which are associated with their antioxidant and antimicrobial properties.

The pharmaceutical applications of dihydroquinoline derivatives continue to expand as researchers discover new biological activities and therapeutic potentials. These compounds have been investigated for their potential as cardioprotective agents, with some derivatives showing significant activity in protecting against doxorubicin-induced cardiotoxicity. The cardioprotective effects appear to be mediated through their ability to attenuate oxidative stress and apoptosis, highlighting the multifaceted nature of their biological activities. Furthermore, dihydroquinoline derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, demonstrating the versatility of this chemical class in medicinal chemistry applications.

Research Objectives and Scope

The comprehensive study of this compound encompasses multiple research objectives that span fundamental chemical characterization, synthetic methodology development, and potential application exploration. The primary objective involves the detailed structural and physicochemical characterization of this novel compound, including its spectroscopic properties, thermal stability, and reactivity patterns. Understanding the fundamental properties of this compound is essential for predicting its behavior in various chemical environments and for designing effective synthetic strategies for its preparation and utilization.

A secondary research objective focuses on the synthetic accessibility and methodological approaches for the preparation of this compound and related derivatives. The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 2,2,4,6-tetramethyl-3,4-dihydroquinoline under appropriate reaction conditions. However, optimization of reaction conditions, exploration of alternative synthetic routes, and development of more efficient preparative methods remain important research goals that could enhance the practical utility of this compound class.

The scope of research on this compound extends to investigations of its chemical reactivity and potential for further synthetic transformations. The presence of the chloroacetyl functionality provides opportunities for nucleophilic substitution reactions, while the dihydroquinoline core may undergo various chemical modifications including oxidation, reduction, and electrophilic aromatic substitution reactions. Understanding these reactivity patterns is crucial for developing this compound as a synthetic intermediate or building block for more complex molecular architectures.

Furthermore, the research scope encompasses potential applications of this compound in areas where dihydroquinoline derivatives have shown promise. These applications may include antioxidant activity assessment, evaluation as fuel additives, and investigation of potential biological activities. The unique structural features of this compound, particularly the combination of the halogenated ketone functionality with the heavily substituted dihydroquinoline core, suggest that it may exhibit properties distinct from other members of the dihydroquinoline family.

Table 1: Key Physicochemical Properties of this compound

Propiedades

IUPAC Name |

2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-7,11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEOIPYAFRVDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CCl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389779 | |

| Record name | 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364745-60-8 | |

| Record name | 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4,6-tetramethyl-3,4-dihydroquinoline and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The chloroacetyl chloride reacts with the quinoline derivative to form the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Activities

The compound has been studied for its potential pharmacological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer pathways. Preliminary studies have shown efficacy in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have demonstrated the ability to reduce inflammation markers in cellular assays.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5 | Induction of apoptosis |

| MCF7 | 10 | Cell cycle arrest |

Biological Probes

In chemical biology, the compound serves as a probe to study molecular interactions and biological processes. Its ability to selectively bind to certain enzymes or receptors makes it useful for elucidating biochemical pathways.

Research Example

A research project utilized this compound to investigate its effects on enzyme activity related to metabolic disorders. The findings suggested that the compound could modulate enzyme function effectively.

Novel Material Development

The unique structure of this compound allows for the development of materials with specific properties such as fluorescence or conductivity.

Applications in Electronics

Research has shown potential applications in organic electronics where the compound can be incorporated into polymer matrices to enhance conductivity.

Synthesis Intermediate

In industrial chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions under controlled conditions using starting materials like chloroacetyl chloride and quinoline derivatives.

| Reaction Step | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | Chloroacetyl chloride + Quinoline derivative | 2-Chloro-1-(tetramethylquinolinyl)ethanone |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.

Comparación Con Compuestos Similares

Key Observations:

- Synthetic Complexity : S8 and S7 require Pd-catalyzed steps and precise functionalization, whereas the target compound’s synthesis (if similar) may face challenges in regioselective methylation.

Broader 2-Chloroethanone Derivatives

Key Observations:

- Electronic Effects: Fluorinated aryl derivatives (e.g., 3-fluorophenyl) exhibit distinct electronic profiles compared to the dihydroquinoline-based target compound, impacting solubility and target affinity.

- Biological Relevance: Indoloquinoxaline and imidazole derivatives highlight the versatility of 2-chloroethanones in medicinal and agrochemical contexts, whereas the target compound’s tetrahydroquinoline scaffold may favor CNS-targeted applications.

Physicochemical and Functional Comparisons

- Reactivity: The chloroacetyl group is a common electrophilic "warhead" in covalent inhibitors, as seen in S8 and S7, which target helicase mechanoenzymes . The target compound’s steric environment may modulate covalent binding kinetics.

- Thermal Stability : Methyl groups generally improve thermal stability; the target compound may outperform analogs with labile substituents (e.g., benzyl or vinyl groups).

Actividad Biológica

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a compound with significant potential in medicinal chemistry. Its unique structure comprises a chloro group and a tetramethyl-substituted quinoline moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H20ClNO

- Molecular Weight : 265.78 g/mol

- CAS Number : 364745-60-8

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. These include enzymes and receptors involved in critical cellular processes. The compound's chloro group enhances its reactivity and potential for enzyme inhibition.

Antitumor Activity

Research indicates that the compound exhibits promising antitumor properties. A study using molecular modeling and computer screening suggested that it could act as a chemoprotective agent with probabilities exceeding 50% for antitumor effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific protein kinases:

- Inhibitory Activity : IC50 values ranged from 0.25 to 0.78 µM against various kinases.

- Targeted Kinases : Notable activity was observed against JAK3 and cRAF kinases .

Cytotoxicity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways through enzyme inhibition .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone?

The synthesis typically involves chlorination of a pre-formed dihydroquinoline scaffold. A general approach includes:

- Step 1 : Reduction of a quinoline derivative using LiAlH₄ in THF to yield the corresponding dihydroquinoline intermediate.

- Step 2 : Chlorination with SOCl₂ in CHCl₃ to introduce the chloroacetyl group .

For analogs, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to functionalize the aromatic ring prior to chlorination. Purification via flash chromatography (e.g., 0–25% ethyl acetate in petroleum ether) is commonly used to isolate the final product .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the chloroacetyl group (δ ~4.5 ppm for CH₂Cl) and tetramethyl substituents (δ ~1.2–1.4 ppm for methyl groups).

- Mass Spectrometry : LRMS-ESI+ or EI-MS identifies the molecular ion peak (e.g., [M+H⁺] for C₁₅H₂₀ClNO: calculated 272.12) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, with refinement parameters (R₁ < 0.05) ensuring accuracy .

Q. What safety precautions are necessary when handling this compound?

- Lachrymatory Properties : Use fume hoods and goggles due to potential eye irritation .

- Thermal Sensitivity : Avoid exposure to heat sources (flash point ~108°C) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for enzymatic reduction of related chloroethanones?

- pH Optimization : Adjust buffer pH (e.g., phosphate buffer, pH 6.0–8.0) to balance enzyme activity and substrate stability. For Acinetobacter sp., pH 7.6 maximizes yield (56.2%) without compromising stereoselectivity (>99.9% ee) .

- Ionic Strength : Test 0.05–0.2 M buffers; higher ionic strength may stabilize enzymes without significant yield improvements .

Q. What strategies improve yield in palladium-catalyzed cross-coupling reactions during synthesis?

- Catalyst Selection : Pd(dppf)Cl₂ (10 mol%) with Cs₂CO₃ base enhances coupling efficiency for bromoquinoline intermediates .

- Solvent Systems : Use dioxane/water (4:1) at 120°C under N₂ to minimize side reactions.

- Workup : Sequential extraction (ethyl acetate/brine) and drying (Na₂SO₄) reduce impurities .

Q. How do crystallographic techniques resolve structural ambiguities in dihydroquinoline derivatives?

- Data Collection : High-resolution (<1.0 Å) X-ray data from single crystals (e.g., monoclinic P2₁/c space group) reduce noise .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against databases (e.g., Cambridge Structural Database) .

- Validation : PLATON checks for missed symmetry and solvent-accessible voids .

Data Contradiction Analysis

Example : Conflicting reports on enzymatic reduction pH optima (pH 5.5 vs. 7.6) for Acinetobacter sp. strains :

- Resolution : Strain-specific enzyme isoforms may explain differences. Validate using activity assays across pH gradients for the target organism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.